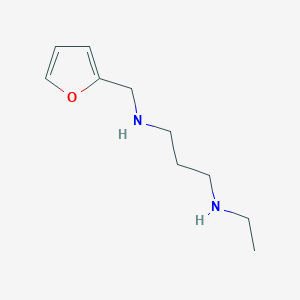
N1-Ethyl-N3-(2-furylmethyl)-1,3-propanediamine
Vue d'ensemble
Description
N1-Ethyl-N3-(2-furylmethyl)-1,3-propanediamine (EFMP) is a heterocyclic amine that is widely used in organic synthesis and as a reagent in scientific research. EFMP is a versatile and efficient reagent that has been used in a variety of applications, ranging from the synthesis of small molecules to the production of complex polymers. EFMP is also known for its ability to catalyze a variety of reactions, making it an important tool for scientists.
Applications De Recherche Scientifique
CO2 Adsorption
N1-(3-(trimethoxysilyl)propyl)-1,3-propanediamine, a related compound to N1-Ethyl-N3-(2-furylmethyl)-1,3-propanediamine, was used to synthesize a CO2 adsorbent. This adsorbent demonstrated superior CO2 adsorption capacity and efficiency, also showing better stability than its counterparts in temperature swing adsorption cycles (Sim, Pacia, & Ko, 2020).
Synthesis and Crystal Structure Analysis
The synthesis and characterization of metal complexes, such as copper and nickel chains, where N-methyl-1,3-propanediamine (a compound structurally similar to this compound) was used, have been explored. These complexes showed interesting geometrical and magnetic properties, contributing to advancements in the field of coordination chemistry (Bhowmik et al., 2014).
Nuclear Magnetic Resonance Spectra
Research into the nuclear magnetic resonance (NMR) spectra of alkylene-substituted diethylamines, which include molecules structurally related to this compound, has provided insights into molecular structures and bonding (Freifelder, Mattoon, & Kriese, 1967).
Applications in Magnetic Materials
Research on one-dimensional polymer complexes involving ligands related to this compound demonstrated unique magnetic properties, indicating potential applications in the field of magnetic materials (Chattopadhyay et al., 2007).
Radioprotective Activity
The synthesis and evaluation of WR-1065 derivatives, including N-(2-acetylthioethyl)-1,3-propanediamine, which is chemically similar to this compound, have been studied for their potential radioprotective properties (Oiry et al., 1995).
Synthesis of Schiff Base Derivatives
The synthesis of Schiff base derivatives involving compounds like this compound has been investigated, indicating potential applications in luminescent materials and catalysis (Hong-ping, 2010).
Urease Inhibition and Anti-leishmanial Properties
Research on Zn(II) complexes of furyl-derived C2-symmetric ligands, structurally similar to this compound, revealed significant urease inhibitory potential and anti-leishmanial activity, broadening the scope of therapeutic applications (Nayab et al., 2022).
Propriétés
IUPAC Name |
N-ethyl-N'-(furan-2-ylmethyl)propane-1,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c1-2-11-6-4-7-12-9-10-5-3-8-13-10/h3,5,8,11-12H,2,4,6-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIVXAYKDDRGBCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCCNCC1=CC=CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-({[(2-Benzoylphenyl)sulfonyl]amino}acetyl)-4-methylpiperidine](/img/structure/B3168604.png)
![8-Acetyl-3-methyl-2-oxo-1-oxa-8-azaspiro[4.5]dec-3-ene-4-carboxylic acid](/img/structure/B3168620.png)
![2-[1-(4-methoxyphenoxy)ethyl]-1H-benzimidazole](/img/structure/B3168621.png)
![3-[(4-Methoxyphenyl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B3168625.png)

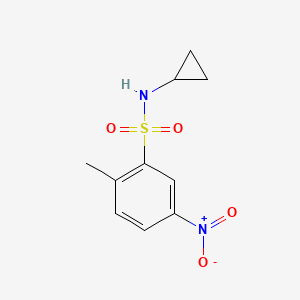

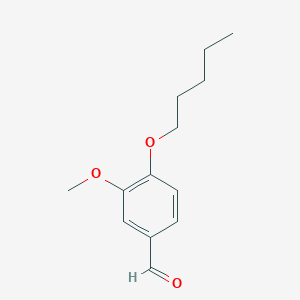
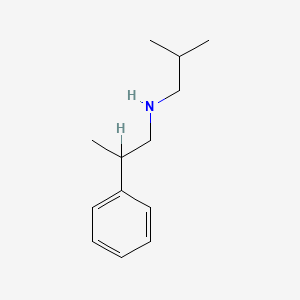
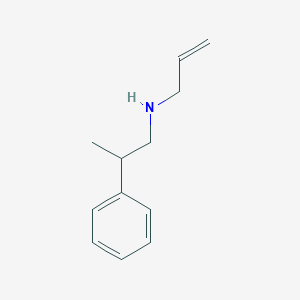
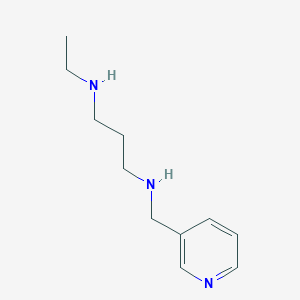
amine](/img/structure/B3168683.png)
amine](/img/structure/B3168707.png)
![(7-Methoxy-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B3168710.png)